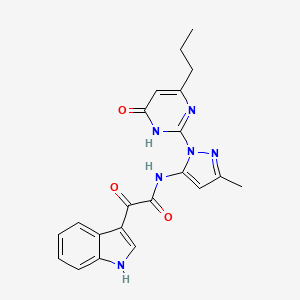![molecular formula C8H16ClNO B2600047 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride CAS No. 2305255-40-5](/img/structure/B2600047.png)
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is a chemical compound with the molecular formula C8H15NO·HCl. It is a spirocyclic compound, meaning it contains a spiro-connected ring system. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvents: Common solvents include methanol or ethanol.
Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Purification: Techniques such as crystallization or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amines or alcohols.
Substitution: Produces substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Azaspiro[2.5]octan-7-ol hydrochloride: Similar structure but with a hydroxyl group instead of a methanol group.
5-Azaspiro[2.5]octan-4-ylmethanol hydrochloride: Similar spirocyclic structure but with different positioning of functional groups.
Uniqueness
4-Azaspiro[2.5]octan-7-ylmethanol;hydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
4-azaspiro[2.5]octan-7-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-1-4-9-8(5-7)2-3-8;/h7,9-10H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHHNEUKTQLBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2599965.png)
![N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2599966.png)



![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)
![2-Phenyl-1,2,4-triazaspiro[4.5]decane-3,8-dione](/img/structure/B2599974.png)
![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![2-[2-(Sulfamoylmethyl)phenyl]acetic acid](/img/structure/B2599976.png)
![N-benzyl-2-{[4-(2-oxoazetidin-1-yl)phenyl]amino}propanamide](/img/structure/B2599978.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2599982.png)

